Structural Differentiation vs. Topological Analogs: A Physicochemical Baseline
The target compound combines a 3-chlorobenzyl thioether at C7 with a 4-methoxyphenyl group at N3. Its computationally predicted and experimentally unvalidated molecular weight is 383.85 g/mol, placing it approximately 57.2 g/mol heavier than the simpler analog 3-benzyl-7-((3-chlorobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine (estimated MW ~326.8 g/mol) . No measured logP, pKa, solubility, or permeability data are publicly available to translate these structural differences into a quantitative procurement advantage.
| Evidence Dimension | Predicted Molecular Weight (MW) and Substituent Variation |
|---|---|
| Target Compound Data | MW = 383.85 g/mol; N3 substituent = 4-methoxyphenyl |
| Comparator Or Baseline | 3-benzyl-7-((3-chlorobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine (MW ≈ 326.8 g/mol; N3 substituent = benzyl) |
| Quantified Difference | ΔMW ≈ +57.2 g/mol; the methoxy group introduces additional hydrogen-bond acceptor capacity (OCH3) absent in the comparator |
| Conditions | ChemSpider and vendor catalog entries; no experimental chromatographic data available |
Why This Matters
A procurement officer selecting between these two compounds for a high-throughput screening campaign must recognize that the estimated 17.5% molecular weight increase, combined with a new H-bond acceptor, will likely alter passive membrane permeability and protein binding in ways not predictable from available data, making experimental triage mandatory.
